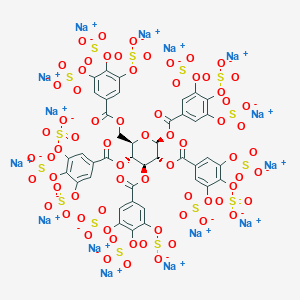
Sulfated pentagalloyl glucose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfated pentagalloyl glucose, also known as this compound, is a useful research compound. Its molecular formula is C41H17Na15O71S15 and its molecular weight is 2471.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Monosaccharides - Hexoses - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Properties
Sulfated pentagalloyl glucose exhibits significant anticancer activity through several mechanisms:
- Mechanisms of Action : It targets multiple molecular pathways involved in cancer progression, including inhibition of DNA replication, induction of apoptosis, and anti-angiogenic effects. Key molecular targets include p53, Stat3, and Cox-2 .
- Combination Therapies : Studies indicate that this compound can enhance the efficacy of chemotherapeutic agents like doxorubicin by reversing multidrug resistance in cancer cells. This is achieved by downregulating P-glycoprotein (P-gp), a protein that mediates drug efflux from cells .
Case Study: Leukemic Cells
Research conducted on drug-resistant leukemic cells (K562/ADR) demonstrated that this compound selectively induced cytotoxicity and enhanced sensitivity to doxorubicin, suggesting its potential as a reversal agent in cancer therapy .
Vascular Health
This compound has been shown to play a role in improving vascular health:
- Elastin Stabilization : It acts as an elastin-stabilizing agent, which is crucial for maintaining vascular integrity. Studies indicate that it enhances the synthesis of elastin fibers and reduces matrix metalloproteinases (MMPs) involved in vascular remodeling .
- Gastroprotective Effects : Its gastroprotective properties have been demonstrated against indomethacin-induced gastric ulcers. This compound administration resulted in reduced mucosal lesions and improved antioxidant status in animal models .
Antiviral Activity
This compound exhibits promising antiviral properties:
- HIV Inhibition : Research indicates that it can inhibit HIV replication and cytopathic effects in vitro. Additionally, it has shown effectiveness in reducing HIV infection rates in humanized mouse models .
- Broad-Spectrum Antiviral Effects : The compound's broad-spectrum activity includes inhibition against various viruses, making it a candidate for further studies in antiviral drug development .
Antidiabetic Effects
The compound also demonstrates potential benefits in managing diabetes:
- Glucose Uptake Improvement : this compound has been found to enhance glucose uptake in cells, which may aid in the management of diabetes . Its antioxidant properties contribute to reducing oxidative stress associated with diabetic complications.
Antimicrobial Properties
This compound shows significant antimicrobial activity against various pathogens:
- Inhibition of Bacterial Growth : Studies have reported its effectiveness against carbapenem-resistant Acinetobacter baumannii and other bacterial strains, with minimum inhibitory concentrations indicating its potential as an antimicrobial agent .
Data Summary Table
Propriétés
Numéro CAS |
179465-88-4 |
|---|---|
Formule moléculaire |
C41H17Na15O71S15 |
Poids moléculaire |
2471.4 g/mol |
Nom IUPAC |
pentadecasodium;[2,3-disulfonatooxy-5-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[(3,4,5-trisulfonatooxybenzoyl)oxy]oxan-2-yl]methoxycarbonyl]phenyl] sulfate |
InChI |
InChI=1S/C41H32O71S15.15Na/c42-36(12-1-17(98-113(47,48)49)28(108-123(77,78)79)18(2-12)99-114(50,51)52)92-11-27-33(94-37(43)13-3-19(100-115(53,54)55)29(109-124(80,81)82)20(4-13)101-116(56,57)58)34(95-38(44)14-5-21(102-117(59,60)61)30(110-125(83,84)85)22(6-14)103-118(62,63)64)35(96-39(45)15-7-23(104-119(65,66)67)31(111-126(86,87)88)24(8-15)105-120(68,69)70)41(93-27)97-40(46)16-9-25(106-121(71,72)73)32(112-127(89,90)91)26(10-16)107-122(74,75)76;;;;;;;;;;;;;;;/h1-10,27,33-35,41H,11H2,(H,47,48,49)(H,50,51,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)(H,77,78,79)(H,80,81,82)(H,83,84,85)(H,86,87,88)(H,89,90,91);;;;;;;;;;;;;;;/q;15*+1/p-15/t27-,33-,34+,35-,41+;;;;;;;;;;;;;;;/m1.............../s1 |
Clé InChI |
LBWYLPIZCCOUQX-MWKYKVQMSA-A |
SMILES |
C1=C(C=C(C(=C1OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC(=O)C4=CC(=C(C(=C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC(=O)C5=CC(=C(C(=C5)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC(=O)C6=CC(=C(C(=C6)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
SMILES isomérique |
C1=C(C=C(C(=C1OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC(=O)C4=CC(=C(C(=C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC(=O)C5=CC(=C(C(=C5)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC(=O)C6=CC(=C(C(=C6)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
C1=C(C=C(C(=C1OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC(=O)C4=CC(=C(C(=C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC(=O)C5=CC(=C(C(=C5)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC(=O)C6=CC(=C(C(=C6)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Synonymes |
pentakis(3,4,5-trihydroxybenzoate)-beta-D-glucopyranose hydrogen sulfate, sodium salt Y-ART 3 Y-ART-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















